molecular formula C15H30O3 B14459463 3,3,5-Trimethylcyclohexyl dipropylene glycol CAS No. 73987-16-3

3,3,5-Trimethylcyclohexyl dipropylene glycol

Cat. No.: B14459463
CAS No.: 73987-16-3
M. Wt: 258.40 g/mol
InChI Key: IGNSFDWCYLPZFK-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl dipropylene glycol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and two propylene glycol units, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol typically involves the hydrogenation of isophorone, a process that converts the isophorone into 3,3,5-Trimethylcyclohexanol . This intermediate can then be further reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium on carbon and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of isophorone in large reactors, followed by the addition of propylene oxide. The reaction mixture is then subjected to distillation and purification steps to isolate the desired product. Industrial production emphasizes efficiency, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl dipropylene glycol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium or platinum, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the propylene glycol units can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.

    Substitution: Halides, amines, appropriate solvents, and temperature control.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3,3,5-Trimethylcyclohexyl dipropylene glycol has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl dipropylene glycol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability. The compound’s unique structure allows it to interact with hydrophobic and hydrophilic regions of biomolecules, thereby influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality, combining the properties of both the cyclohexyl ring and the propylene glycol units. This unique structure imparts enhanced solubility, stability, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

73987-16-3

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

1-[2-(3,3,5-trimethylcyclohexyl)oxypropoxy]propan-2-ol

InChI

InChI=1S/C15H30O3/c1-11-6-14(8-15(4,5)7-11)18-13(3)10-17-9-12(2)16/h11-14,16H,6-10H2,1-5H3

InChI Key

IGNSFDWCYLPZFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(C)COCC(C)O

Origin of Product

United States

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